molecular formula C7H16N2O2 B13789868 N-Methoxyleucinamide CAS No. 25739-89-3

N-Methoxyleucinamide

Cat. No.: B13789868
CAS No.: 25739-89-3
M. Wt: 160.21 g/mol
InChI Key: BCXPMMKOPTWTLJ-UHFFFAOYSA-N
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Description

N-Methoxyleucinamide is an organic compound that belongs to the class of amides It is derived from leucine, an essential amino acid, and features a methoxy group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxyleucinamide typically involves the reaction of leucine with methoxyamine. The process can be carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methoxyleucinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methoxyleucinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methoxyleucinamide involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The amide group can also engage in interactions with enzymes, potentially inhibiting their activity by mimicking natural substrates.

Comparison with Similar Compounds

Similar Compounds

    N-Methylleucinamide: Similar structure but with a methyl group instead of a methoxy group.

    N-Ethoxyleucinamide: Similar structure but with an ethoxy group instead of a methoxy group.

    N-Hydroxyethylleucinamide: Similar structure but with a hydroxyethyl group instead of a methoxy group.

Uniqueness

N-Methoxyleucinamide is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the methoxy functionality is required.

Properties

CAS No.

25739-89-3

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

2-amino-N-methoxy-4-methylpentanamide

InChI

InChI=1S/C7H16N2O2/c1-5(2)4-6(8)7(10)9-11-3/h5-6H,4,8H2,1-3H3,(H,9,10)

InChI Key

BCXPMMKOPTWTLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NOC)N

Origin of Product

United States

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